1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₅NO₃S and a molecular weight of 217.29 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde typically involves the reaction of piperidine with sulfonyl chloride to form piperidine-1-sulfonyl chloride. This intermediate is then reacted with cyclopropane-1-carbaldehyde under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: 1-(Piperidine-1-sulfonyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Piperidine-1-sulfonyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidine-1-sulfonyl)cyclopropane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-(Piperidine-1-sulfonyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde is unique due to its combination of a piperidine ring, a sulfonyl group, and a cyclopropane ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NO3S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-piperidin-1-ylsulfonylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H15NO3S/c11-8-9(4-5-9)14(12,13)10-6-2-1-3-7-10/h8H,1-7H2 |
InChI Key |
MPZGZYHMQFMUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2(CC2)C=O |
Origin of Product |
United States |
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